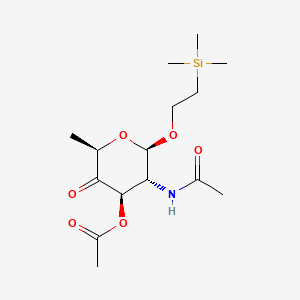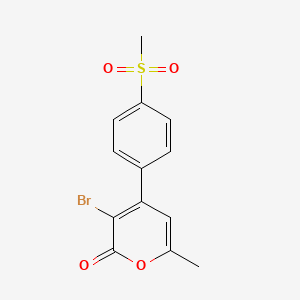![molecular formula C11H25N3O2 B13866212 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine is a chemical compound that features a piperazine ring substituted with a methyl group and an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a piperazine derivative. The process begins with the reaction of aminoacetaldehyde dimethyl acetal with sulfone, followed by hydrolysis and reductive amination by adding the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving cellular processes and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine involves its interaction with specific molecular targets and pathways. The piperazine ring and ethylamine chain allow it to bind to receptors and enzymes, modulating their activity. This interaction can influence various biological processes, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methyl-1-piperazinyl)ethanamine: This compound is structurally similar but lacks the dimethoxy groups.
Aminoacetaldehyde dimethyl acetal: Another related compound used in the synthesis of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine.
Uniqueness
The presence of both the dimethoxy groups and the piperazine ring in this compound makes it unique.
Eigenschaften
Molekularformel |
C11H25N3O2 |
|---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine |
InChI |
InChI=1S/C11H25N3O2/c1-13-6-8-14(9-7-13)5-4-12-10-11(15-2)16-3/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
HUPMPBSKHWMFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCNCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


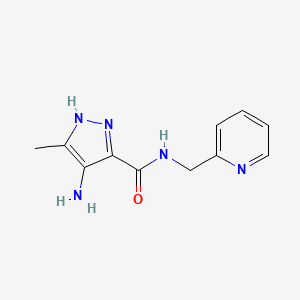
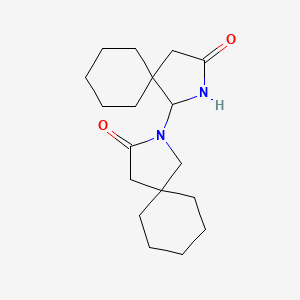
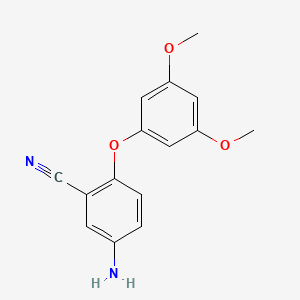

![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)
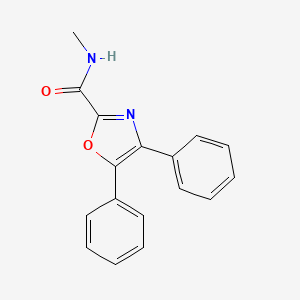
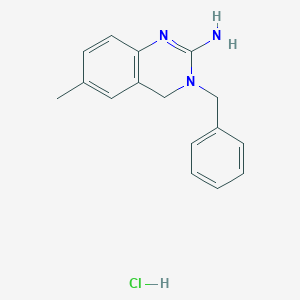
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
